molecular formula C18H14N2O3 B6300293 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1025810-89-2

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B6300293
CAS No.: 1025810-89-2
M. Wt: 306.3 g/mol
InChI Key: MKIMGAMNWZLSNF-DQQWTGTQSA-N
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Description

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound, featuring both hydroxyimino and indane-1,3-dione moieties, makes it a subject of interest for researchers aiming to explore its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-((Hydroxyimino)ethyl)aniline with indane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes and ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring or the indane-1,3-dione moiety .

Scientific Research Applications

2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the indane-1,3-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indane-1,3-dione derivatives, such as:

Uniqueness

What sets 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione apart is its combination of hydroxyimino and indane-1,3-dione moieties, which confer unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(20-23)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21,23H,1H3/b19-10?,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMGAMNWZLSNF-DQQWTGTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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